molecular formula C20H17ClN2O2 B3036250 1-benzyl-5-chloro-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide CAS No. 339024-44-1

1-benzyl-5-chloro-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B3036250
CAS RN: 339024-44-1
M. Wt: 352.8 g/mol
InChI Key: SGMGWSZFEXSXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-chloro-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide (BCMOP) is an organic compound composed of a benzyl group, a chlorine atom, an N-methyl group, an oxo group, an N-phenyl group, a 1,2-dihydro-3-pyridinecarboxamide group, and a carboxamide group. It is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Polyamide Synthesis

A study by Kimura et al. (1992) utilized a new condensing agent for the synthesis of amides and polyamides from carboxylic acids and amines. This approach facilitated the direct polycondensation of dicarboxylic acids with aromatic diamines at room temperature, producing polyamides with inherent viscosities up to 1.9 dl g−1, demonstrating a potential application in polymer chemistry (Kimura, Konno, & Takahashi, 1992).

Imination Reactions

Buurman and Plas (1986) explored the imination of substituted 1-methyl(benzyl)pyridinium salts with liquid ammonia/potassium permanganate, leading to the introduction of the imino group at the carbon adjacent to the nitrogen. This process's regiospecificity was influenced by the substituent, indicating its utility in organic synthesis and potential pharmaceutical applications (Buurman & Plas, 1986).

Chemical Modification for Biological Properties

Ukrainets et al. (2015) investigated the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties. This study focused on modifying the molecule by displacing the methyl group, which was accompanied by an increase in biological activity for para-substituted derivatives, suggesting potential applications in developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antiallergic Agents

Research by Honma et al. (1983) on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides showed significant antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) assay, with some derivatives being substantially more potent than standard treatments. This study highlights the compound's potential in developing new antiallergic medications (Honma, Oda, Hashiyama, Hanamoto, Nakai, Inoue, Ishida, Takeda, Ono, & Tsuzurahara, 1983).

properties

IUPAC Name

1-benzyl-5-chloro-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-22(17-10-6-3-7-11-17)19(24)18-12-16(21)14-23(20(18)25)13-15-8-4-2-5-9-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMGWSZFEXSXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CN(C2=O)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-chloro-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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